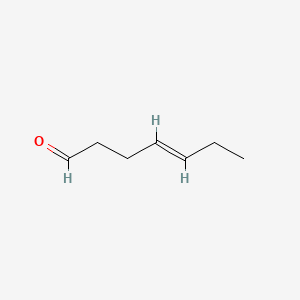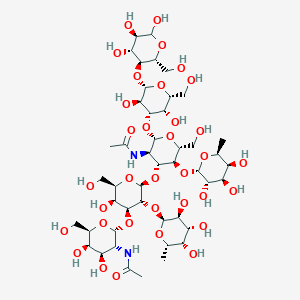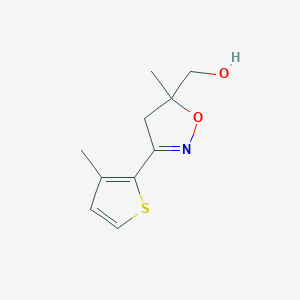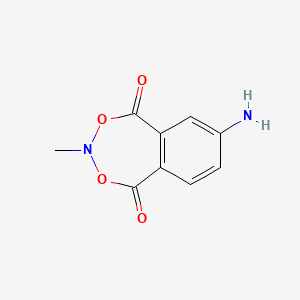![molecular formula C11H15Br2NO2 B13408432 [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is a complex organic compound with a bicyclic structure featuring bromine and methoxy groups. This compound is known for its high affinity for the 5-HT2A receptor, making it a significant subject of study in the field of neurochemistry.
Vorbereitungsmethoden
The synthesis of [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves several steps. The starting material is typically a bicyclo[4.2.0]octatriene derivative, which undergoes bromination and methoxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for methoxylation .
Industrial production methods may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving the 5-HT2A receptor, which is implicated in various neurological processes.
Medicine: Research on this compound contributes to the understanding of its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The primary mechanism of action of [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves its interaction with the 5-HT2A receptor. As a high-affinity agonist, it stimulates the receptor, leading to the accumulation of inositol triphosphate (IP3) in cells expressing the receptor. This activation triggers a cascade of intracellular signaling pathways that influence various physiological and neurological processes.
Vergleich Mit ähnlichen Verbindungen
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide can be compared with other similar compounds, such as:
®-TCB2: The R-type enantiomer of TCB2, which also acts as a 5-HT2A receptor agonist.
(S)-TCB2: The S-type enantiomer of TCB2, which may have different pharmacological properties.
Bicyclo[4.2.0]octatriene derivatives: Other derivatives with varying substituents that influence their chemical and biological activities
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct properties and applications in scientific research.
Eigenschaften
Molekularformel |
C11H15Br2NO2 |
|---|---|
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
TYMMXVZAUGQKRF-RGMNGODLSA-N |
Isomerische SMILES |
COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br.Br |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)

![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)



![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
